Aureobasidin E is a cyclic depsipeptide compound known for its antifungal properties, primarily derived from the fungus Aureobasidium pullulans. It is part of a larger family of compounds known as aureobasidins, which exhibit significant biological activity against various fungal pathogens. Aureobasidin E, like its analogs, has garnered interest for its potential applications in agriculture and medicine due to its unique structural characteristics and mechanisms of action.
Aureobasidin E is isolated from the culture medium of the fungus Aureobasidium pullulans, a filamentous fungus commonly found in soil and on decaying plant material. This organism is known for producing several bioactive metabolites, including various aureobasidin compounds that have been studied for their antimicrobial properties. The production of aureobasidin E can be optimized through fermentation techniques, which enhance yield and potency against target organisms.
Chemically, aureobasidin E belongs to the class of cyclic depsipeptides. These compounds are characterized by their cyclic structure formed by alternating amino acid and hydroxy acid residues. Aureobasidin E is structurally related to other aureobasidins, such as aureobasidin A and B, which differ in their specific amino acid compositions and side chains.
The synthesis of aureobasidin E can be achieved through various methods, including solid-phase peptide synthesis and solution-phase techniques. Recent studies have highlighted the use of combinatorial approaches that integrate both solid-phase and solution-phase methods to enhance efficiency and yield.
The total synthesis typically involves several key steps:
The molecular structure of aureobasidin E consists of a cyclic framework formed by multiple amino acids linked through ester bonds with hydroxy acids. The specific sequence and configuration of these residues contribute to its biological activity.
The molecular formula for aureobasidin E is typically represented as C₁₈H₃₃N₅O₇S, with a molar mass of approximately 427.55 g/mol. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .
Aureobasidin E undergoes various chemical reactions that can modify its structure or enhance its activity:
These reactions are often monitored using chromatographic techniques to assess product formation and identify optimal reaction conditions .
The primary mechanism through which aureobasidin E exerts its antifungal effects involves disrupting fungal cell membrane integrity. By targeting specific components within the fungal cell wall or membrane, it interferes with cellular processes essential for survival.
Studies have shown that aureobasidin E can inhibit the growth of various fungi by affecting membrane permeability and inducing cell lysis. Quantitative assays reveal that minimal inhibitory concentrations against common pathogens like Candida species are relatively low, indicating potent antifungal activity .
Relevant analyses often include spectroscopic methods to determine purity, structural integrity, and concentration .
Aureobasidin E has several scientific uses:
Aureobasidium pullulans, a black yeast in the phylum Ascomycetes, is the exclusive producer of aureobasidins, including Aureobasidin E. Strain-specific genomic analysis reveals that these cyclic depsipeptides are synthesized by non-ribosomal peptide synthetase (NRPS) complexes encoded within a specialized biosynthetic gene cluster (BGC). The core gene aba1 (34 kb) encodes a megasynthase with an intronless open reading frame, characteristic of fungal NRPS systems. This genetic architecture facilitates high-fidelity translation of a single, large polypeptide (ABA1) responsible for aureobasidin assembly [1] [3].
Comparative genomics across A. pullulans varieties indicates significant strain-dependent variation in secondary metabolite potential. The BP-1938/R106 strain harbors the complete aba BGC, while non-producer strains lack critical segments. Proteomic studies confirm that ABA1 is a membrane-associated protein complex detectable via SDS-PAGE at ~2 MDa, consistent with its multi-modular organization. Transcriptional regulation of aba1 is tightly controlled by nitrogen availability and pH, with maximal expression occurring in chemically defined media under nutrient-limited conditions [1] [3] [4].
Table 1: Genomic Features of Aureobasidin Biosynthesis in A. pullulans
Genomic Element | Characteristics | Functional Significance |
---|---|---|
aba1 gene | 34 kb intronless ORF | Encodes NRPS megasynthase |
Transcript size | ~45 kb mRNA | Largest fungal NRPS transcript |
Regulatory elements | Nitrogen/pH-responsive promoters | Controls precursor flux |
Strain specificity | Present in BP-1938/R106 | Absent in non-producer strains |
ABA1 orchestrates Aureobasidin E biosynthesis through a type A NRPS mechanism featuring nine linearly arranged modules, each incorporating one amino acid or hydroxy acid moiety. The assembly follows a canonical colinearity rule: Module 1 activates (R)-2-hydroxy-4-methylpentanoic acid, while modules 2–9 incorporate L-amino acids in sequence. Each module minimally contains condensation (C), adenylation (A), and thiolation (T) domains, with specialized domains enabling structural diversification [1] [3] [6]:
The catalytic mechanism proceeds through a 9-step elongation cycle:
Notably, the hydroxylation of L-valine at position 9 occurs post-assembly through an unidentified cytochrome P450 oxidase, representing a key divergence point between Aureobasidin E and non-hydroxylated congeners [1] [3] [9].
Precursor-directed biosynthesis enables rational structural diversification of aureobasidins. Feeding studies demonstrate that A. pullulans R106 incorporates exogenous amino acid analogs at specific positions within the nascent depsipeptide:
Table 2: Amino Acid Replacement Strategies for Aureobasidin Analog Generation
Native Residue (Position) | Analog Substitutes | Biosynthetic Yield | Structural Consequence |
---|---|---|---|
L-Phe (3) | o-F-Phe | 30–45% | Enhanced hydrophobicity |
N-Me-L-Phe (4) | 4-OH-L-Pro | 15–25% | Altered ring topology |
L-Pro (5) | L-Norleucine | 40–60% | Linear side chain |
L-Leu (8) | L-Norvaline | 50–70% | Shortened aliphatic chain |
Metabolic engineering approaches focus on reprogramming NRPS domains:
However, positions 2, 7, and 9 (N-methylvaline derivatives) resist substitution due to steric constraints in the corresponding A-domain binding pockets. Overcoming this limitation requires combinatorial mutagenesis of A-domain specificity-conferring codes (e.g., residue W239 in module 2). Recent advances utilize CRISPR-Cas9-mediated BGC editing to insert hybrid modules, generating Aureobasidin E derivatives with expanded antifungal spectra [1] [4] [9].
Table 3: Engineered Modifications of Aureobasidin NRPS
Engineering Strategy | Target Site | Structural Outcome | Functional Impact |
---|---|---|---|
A-domain substitution | Module 3 | Phe → Trp | Increased steric bulk |
M-domain deletion | Module 7 | Non-methylated valine | Reduced hydrophobicity |
TE domain fusion | C-terminus | Macrocyclization altered | Varied ring size |
Hybrid module insertion | Modules 4–5 | Chimeric sequence | Novel bioactivity |
List of Compounds:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3